molecular formula C12H22FNO2 B14220679 [(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate CAS No. 831169-66-5

[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate

Cat. No.: B14220679
CAS No.: 831169-66-5
M. Wt: 231.31 g/mol
InChI Key: RMQZYSMOIGZVSU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine ring substituted with a fluoroethyl group and a butanoate ester, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Esterification: The final step involves the esterification of the piperidine derivative with butanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials or as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of [(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and other substituted piperidines share structural similarities.

    Fluoroethyl Compounds: Compounds containing the fluoroethyl group, such as fluoroethylamines, exhibit similar chemical properties.

Uniqueness

[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate is unique due to its specific combination of a piperidine ring, fluoroethyl group, and butanoate ester. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

831169-66-5

Molecular Formula

C12H22FNO2

Molecular Weight

231.31 g/mol

IUPAC Name

[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate

InChI

InChI=1S/C12H22FNO2/c1-2-4-12(15)16-10-11-5-3-7-14(9-11)8-6-13/h11H,2-10H2,1H3/t11-/m0/s1

InChI Key

RMQZYSMOIGZVSU-NSHDSACASA-N

Isomeric SMILES

CCCC(=O)OC[C@H]1CCCN(C1)CCF

Canonical SMILES

CCCC(=O)OCC1CCCN(C1)CCF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.